2-[(3,5-Difluorophenyl)formamido]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,5-Difluorophenyl)formamido]acetic acid involves several steps. One common method includes the reaction of 3,5-difluoroaniline with chloroacetic acid under controlled conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-[(3,5-Difluorophenyl)formamido]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,5-Difluorophenyl)formamido]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
2-[(3,5-Difluorophenyl)formamido]acetic acid can be compared with other similar compounds, such as:
3,5-Difluorophenylacetic acid: This compound has similar structural features but lacks the formamido group, which can affect its reactivity and applications.
(3,5-Difluorophenyl)acetic acid methyl ester: This ester derivative has different physical and chemical properties due to the presence of the ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Biological Activity
2-[(3,5-Difluorophenyl)formamido]acetic acid is a compound of interest in biochemical research due to its potential applications in proteomics and its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
This compound is characterized by the presence of a difluorophenyl group attached to a formamido-acetic acid moiety. Its chemical structure allows for various reactions, including oxidation and substitution, which are essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈F₂N₂O₃ |
Molecular Weight | 220.17 g/mol |
Solubility | Soluble in DMSO and water |
Melting Point | Not specified |
The mode of action for this compound involves interaction with specific enzymes and proteins. The compound can alter enzymatic activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways:
- Enzyme Inhibition : It has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
- Protein Interactions : The compound can modulate protein-protein interactions, impacting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It has been shown to reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in vitro, indicating potential applications in inflammatory diseases.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on HDAC Inhibition : A study demonstrated that fluorinated peptoid-based inhibitors, including derivatives similar to this compound, exhibited enhanced selectivity towards HDAC6. The compound's unique binding mode was attributed to its difluorophenyl group, which increased inhibitory potency compared to non-fluorinated analogs .
- Cell Line Studies : In vitro assays using various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Comparative Analysis
When compared to structurally similar compounds such as 3,5-difluorophenylacetic acid and (3,5-difluorophenyl)acetic acid methyl ester, this compound demonstrates distinct reactivity due to its formamido group. This modification enhances its ability to interact with biological targets effectively.
Compound | Anticancer Activity | Mechanism of Action |
---|---|---|
This compound | Moderate | HDAC inhibition |
3,5-Difluorophenylacetic acid | Low | Non-specific |
(3,5-Difluorophenyl)acetic acid methyl ester | Low | Non-specific |
Properties
IUPAC Name |
2-[(3,5-difluorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-1-5(2-7(11)3-6)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGNCMDWYCYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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